DL-AP5

Catalog No.
S519079
CAS No.
76326-31-3
M.F
C5H12NO5P
M. Wt
197.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-AP5

CAS Number

76326-31-3

Product Name

DL-AP5

IUPAC Name

2-amino-5-phosphonopentanoic acid

Molecular Formula

C5H12NO5P

Molecular Weight

197.13 g/mol

InChI

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)

InChI Key

VOROEQBFPPIACJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-amino-5-phosphopentanoic acid, 2-amino-5-phosphovaleric acid, APP acid, APV acid

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)O

The exact mass of the compound 2-Amino-5-phosphonopentanoic acid is 197.0453 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. It belongs to the ontological category of non-proteinogenic alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DL-AP5 (DL-2-amino-5-phosphonopentanoic acid) is a synthetic amino acid and a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key component in excitatory neurotransmission. As a racemic mixture, it contains equal parts of the D- and L-isomers. It functions by competing with glutamate at its binding site, thereby inhibiting ion channel activation. This mechanism makes DL-AP5 a standard tool in neuroscience for broadly inhibiting NMDA receptor-dependent processes, such as certain forms of synaptic plasticity and excitotoxicity.

References

Substituting DL-AP5 with its enantiopure counterpart, D-AP5, is not a direct one-to-one exchange and requires careful consideration of experimental goals and budget. DL-AP5 is a 50:50 mixture of the active D-isomer and the significantly less active L-isomer. The D-isomer is the primary source of NMDA receptor antagonism, displaying approximately 52-fold higher potency than the L-isomer. Consequently, achieving a specific level of NMDA receptor blockade requires a higher total concentration of DL-AP5 compared to D-AP5. This introduces a confounding variable—the L-isomer—at a concentration equal to the active component. For dose-response precision, quantitative studies, or when minimizing potential off-target effects from the L-isomer is critical, the enantiopure D-AP5 is the appropriate choice. DL-AP5 is best suited for applications where cost-effectiveness is paramount and a broad, less precisely defined level of NMDA receptor inhibition is sufficient.

Stereospecific Potency: D-Isomer Dominates NMDA Receptor Antagonism

The primary determinant of NMDA receptor antagonism resides in the D-enantiomer. Direct comparisons show that D-AP5 is approximately 52 times more potent than its L-isomer counterpart, L-AP5. Because DL-AP5 is a 50:50 racemic mixture, its effective concentration is roughly half that of a pure D-AP5 solution. This means a buyer must use approximately double the concentration of DL-AP5 to achieve the same level of receptor blockade as with D-AP5, while also introducing an equivalent concentration of the much weaker L-isomer.

Evidence DimensionNMDA Receptor Antagonist Potency
Target Compound DataRacemic mixture containing 50% of the highly active D-isomer and 50% of the weakly active L-isomer.
Comparator Or BaselineD-AP5 is ~52-fold more potent than L-AP5.
Quantified DifferenceEffective antagonist concentration is ~50% of the total compound concentration.
ConditionsGeneral pharmacology, based on comparative activity of the resolved isomers.

This dictates the required concentration for experiments and clarifies that DL-AP5 is a less potent, less specific tool than D-AP5, making it a budget-conscious choice for non-quantitative applications.

Functional Blockade in Electrophysiology: Concentration-Dependent Inhibition

In functional assays, such as whole-cell voltage-clamp recordings in mouse cortical neurons, DL-AP5 demonstrates effective, concentration-dependent blockade of NMDA receptor-mediated currents. Full antagonism is typically achieved at a concentration of 50 µM. This provides a practical benchmark for experimental design. For comparison, studies using the more potent D-AP5 often use similar concentrations (e.g., 50 µM) to ensure complete and rapid blockade of NMDA receptor-dependent processes like long-term potentiation (LTP). The use of DL-AP5 at this concentration ensures robust inhibition but delivers the active D-isomer at only 25 µM.

Evidence DimensionConcentration for full NMDA current antagonism
Target Compound Data50 µM
Comparator Or BaselineD-AP5 (often used at 50 µM for complete blockade)
Quantified DifferenceRequires similar total compound concentration as D-AP5 for maximal effect in many protocols, despite containing only 50% of the active isomer.
ConditionsWhole-cell voltage clamp recordings in mouse prelimbic cortex brain slices.

This establishes a clear working concentration for DL-AP5 in standard electrophysiology, allowing buyers to assess cost-per-experiment versus the higher-precision alternative, D-AP5.

Solubility and Handling: Formulation Considerations for Stock Solutions

A critical procurement and handling differentiator is solubility. DL-AP5 exhibits poor solubility in water (approx. 10 mM or 1.97 mg/mL) but dissolves readily in aqueous NaOH (1 eq.) at concentrations up to 100 mM (19.71 mg/mL). In contrast, the enantiopure D-AP5 is significantly more soluble in water alone, reaching up to 100 mM or 19.71 mg/mL without pH adjustment. This difference is a key processability factor; using DL-AP5 requires an extra preparation step (alkalinization) to create concentrated stock solutions, which may not be compatible with all experimental buffers or conditions.

Evidence DimensionAqueous Solubility (at RT)
Target Compound Data10 mM in water; 100 mM in 1eq. NaOH
Comparator Or BaselineD-AP5: 100 mM in water
Quantified Difference10-fold lower solubility in neutral water compared to D-AP5.
ConditionsStandard laboratory conditions.

For workflows requiring high-concentration, pH-neutral stock solutions, D-AP5 offers superior handling and processability, whereas DL-AP5 is suitable for applications where pH adjustment is acceptable or lower stock concentrations are sufficient.

Cost-Effective General Blockade of NMDA Receptors in Screening Assays

For initial studies to determine the general involvement of NMDA receptors, DL-AP5 provides a practical and economical solution. Its use at a saturating concentration (e.g., 50-100 µM) ensures robust inhibition, confirming whether a biological effect is NMDA-dependent before committing to more expensive, precision tools like D-AP5 for detailed follow-up.

In Vitro Electrophysiology Where Precise Potency is Secondary

In many standard in vitro protocols, such as inducing long-term depression or preventing excitotoxicity in cell culture, the primary goal is to achieve a state of maximal NMDA receptor blockade rather than to define a precise dose-response curve. DL-AP5 is well-suited for these applications, offering a reliable blockade when used at established working concentrations.

Educational and Training Laboratory Protocols

Due to its established use and lower cost, DL-AP5 is an appropriate choice for educational settings and for training personnel on fundamental electrophysiology or neuropharmacology techniques. It allows for the clear demonstration of NMDA receptor function and antagonism without the expense of enantiopure compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

197.04530948 Da

Monoisotopic Mass

197.04530948 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

39PJ29YY8Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76726-92-6
79055-67-7

Dates

Last modified: 08-15-2023
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